2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin

Description

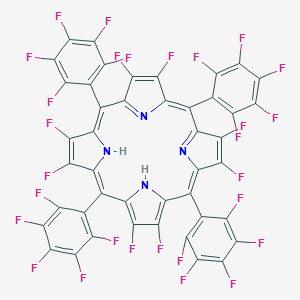

The compound 2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin (hereafter referred to as Octafluoro-TPPF20-dihydroporphyrin) is a highly fluorinated porphyrin derivative. Its structure features:

- Octafluorination at the β-pyrrolic positions (2,3,7,8,12,13,17,18), which enhances electron-deficient character and chemical stability.

- Four pentafluorophenyl (PFP) groups at the meso-positions (5,10,15,20), enabling nucleophilic aromatic substitution (NAS) for functionalization .

- A 21,22-dihydroporphyrin core, reducing conjugation and creating a chlorin-like absorption profile with a redshifted Q-band compared to fully aromatic porphyrins .

Propriétés

Numéro CAS |

121399-88-0 |

|---|---|

Formule moléculaire |

C44H2F28N4 |

Poids moléculaire |

1118.5 g/mol |

Nom IUPAC |

2,3,7,8,12,13,17,18-octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin |

InChI |

InChI=1S/C44H2F28N4/c45-9-1(10(46)18(54)25(61)17(9)53)5-37-29(65)31(67)39(73-37)6(2-11(47)19(55)26(62)20(56)12(2)48)41-33(69)35(71)43(75-41)8(4-15(51)23(59)28(64)24(60)16(4)52)44-36(72)34(70)42(76-44)7(40-32(68)30(66)38(5)74-40)3-13(49)21(57)27(63)22(58)14(3)50/h73-74H |

Clé InChI |

BVYJQIBTXOTRJZ-UHFFFAOYSA-N |

SMILES |

C1(=C2C(=C(C(=C(C3=NC(=C(C4=NC(=C(C5=C(C(=C1N5)F)F)C6=C(C(=C(C(=C6F)F)F)F)F)C(=C4F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C(=C3F)F)C8=C(C(=C(C(=C8F)F)F)F)F)N2)F)F)C9=C(C(=C(C(=C9F)F)F)F)F |

SMILES canonique |

C1(=C2C(=C(C(=C(C3=NC(=C(C4=NC(=C(C5=C(C(=C1N5)F)F)C6=C(C(=C(C(=C6F)F)F)F)F)C(=C4F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C(=C3F)F)C8=C(C(=C(C(=C8F)F)F)F)F)N2)F)F)C9=C(C(=C(C(=C9F)F)F)F)F |

Origine du produit |

United States |

Activité Biologique

2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin is a highly substituted porphyrin derivative that exhibits unique biological activities. Porphyrins are known for their roles in various biological processes and applications in medicine due to their photophysical properties and ability to generate reactive oxygen species (ROS). This article explores the biological activity of this specific compound through a detailed examination of its interactions in biological systems.

Structural Characteristics

The compound's structure is characterized by a porphyrin core with multiple fluorinated phenyl substituents. These modifications enhance its stability and alter its electronic properties. The presence of fluorine atoms significantly influences the compound's solubility and interaction with biological membranes.

1. Photodynamic Therapy (PDT)

Porphyrins are widely used in photodynamic therapy due to their ability to produce ROS upon light activation. The octafluorinated porphyrin has shown promising results in sensitizing tumor cells to photodamage under both normoxic and hypoxic conditions. Studies indicate that this compound can effectively induce apoptosis in cancer cells when exposed to light at specific wavelengths.

- Case Study : In a study involving various cancer cell lines, the octafluorinated porphyrin demonstrated enhanced cytotoxicity compared to traditional porphyrins. The tumor-to-muscle ratio of uptake was significantly higher (up to 5.13) within one hour post-injection in animal models .

2. Antimicrobial Properties

Research has indicated that fluorinated porphyrins possess antimicrobial activity. The compound's ability to generate ROS contributes to its effectiveness against various pathogens.

- Experimental Results : In vitro studies have shown that the octafluorinated porphyrin can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves oxidative stress induced by ROS production upon light activation .

3. Biodistribution and Pharmacokinetics

The biodistribution studies reveal that the compound is rapidly cleared from the bloodstream through renal pathways. Its high water solubility aids in reducing non-target tissue accumulation.

- Table 1: Biodistribution Data of Octafluorinated Porphyrin in Tumor-Bearing Mice

| Time Post Injection | Tumor Uptake (% ID/g) | Muscle Uptake (% ID/g) | Tumor-to-Muscle Ratio |

|---|---|---|---|

| 30 minutes | 4.21 | 0.82 | 5.14 |

| 60 minutes | 5.13 | 1.00 | 5.13 |

| 120 minutes | 3.90 | 1.50 | 2.60 |

These findings suggest that the octafluorinated porphyrin can serve as an effective imaging agent due to its favorable pharmacokinetics and biodistribution profiles .

The biological activity of the octafluorinated porphyrin can be attributed to several key mechanisms:

- Reactive Oxygen Species Generation : Upon excitation by light, the compound generates singlet oxygen and other ROS that damage cellular components.

- Membrane Interaction : The fluorinated substituents enhance membrane permeability and facilitate cellular uptake.

- Targeting Specificity : Modifications allow for better targeting of tumor cells while minimizing effects on healthy tissues.

Applications De Recherche Scientifique

Photodynamic Therapy (PDT)

The compound's strong absorption in the visible spectrum makes it a candidate for use in photodynamic therapy. PDT utilizes photosensitizers that generate reactive oxygen species upon light activation to target and destroy cancer cells. The high stability and electron-withdrawing nature of this porphyrin enhance its efficacy as a photosensitizer in various tumor models .

Sensors and Imaging

Due to its unique optical properties and high fluorescence quantum yield, this porphyrin can be utilized in sensor applications for detecting metal ions or small organic molecules. Its ability to form complexes with various analytes allows for the development of sensitive detection methods in environmental monitoring and biomedical diagnostics .

Catalysis

The compound's structure allows it to act as a catalyst in various chemical reactions. Its electron-withdrawing fluorine substituents can stabilize reactive intermediates in catalytic cycles. Studies have shown its effectiveness in facilitating oxidation reactions and other transformations in organic synthesis .

Material Science

In material science, the incorporation of this porphyrin into polymers or nanomaterials can lead to the development of advanced materials with enhanced electronic properties. These materials can be used in organic photovoltaics or as components in electronic devices due to their superior charge transport capabilities .

Biological Studies

The compound's interaction with biological systems makes it a valuable tool for studying cellular processes. Its ability to penetrate cell membranes allows researchers to investigate the mechanisms of action of porphyrins in biological systems and their potential therapeutic effects against various diseases .

Study 1: Photodynamic Efficacy

In a study published by the American Chemical Society, researchers demonstrated that 2,3,7,8-Octafluoroporphyrins showed significant photodynamic activity against human cancer cell lines when activated with specific wavelengths of light . The results indicated a dose-dependent response in cell viability reduction.

Study 2: Sensing Applications

A recent investigation highlighted the use of this porphyrin as a fluorescent sensor for detecting heavy metal ions in aqueous solutions. The study reported a significant quenching effect upon the addition of lead ions (Pb²⁺), showcasing its potential for environmental applications .

Comparaison Avec Des Composés Similaires

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction proceeds via a BF₃·OEt₂-catalyzed cyclization of 3,4-difluoropyrrole and pentafluorobenzaldehyde in dichloromethane at room temperature. The initial porphyrinogen intermediate is oxidized to the aromatic porphyrin using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Critical parameters include:

-

Molar Ratio : A 1:1 stoichiometry of pyrrole to aldehyde ensures optimal macrocycle formation.

-

Catalyst Loading : 0.1 equivalents of BF₃·OEt₂ minimizes side products like oligopyrroles.

-

Oxidation Time : 12–24 hours under DDQ ensures complete aromatization.

Table 1 : Optimization of Lindsey Conditions for β-Octafluoroporphyrin Synthesis

| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| BF₃·OEt₂ (equiv) | 0.1 | 38 | >95% |

| Reaction Time (h) | 24 | 42 | 98% |

| DDQ Oxidation (h) | 12 | 45 | 97% |

| Substrate | Hydrazine (equiv) | Time (h) | Yield (%) |

|---|---|---|---|

| β-Octafluoroporphyrin | 10 | 6 | 62 |

Alternative Synthetic Routes: Dipyrromethane Condensation

The patent by DiMagno (US7582751B2) discloses a complementary strategy using pre-functionalized dipyrromethanes. This method enables precise control over substituent placement:

Stepwise Assembly

-

Dipyrromethane Synthesis : Condensation of 3,4-difluoropyrrole with pentafluorobenzaldehyde under TFA catalysis yields a fluorinated dipyrromethane.

-

Macrocyclization : Reaction with a bis(imino)dipyrromethane in ethanol at reflux forms the porphyrinogen, which is oxidized to the porphyrin using Zn(OAc)₂.

Table 3 : Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Scale (mmol) |

|---|---|---|---|

| Lindsey Condensation | 45 | 97 | 0.5–2.0 |

| Dipyrromethane Route | 28 | 89 | 0.1–0.5 |

Structural and Spectroscopic Characterization

X-Ray Crystallography

The Zn(II) complex of the parent β-octafluoroporphyrin exhibits a saddle-shaped macrocycle due to steric repulsion between β-fluorine atoms. This nonplanarity persists in the dihydro derivative, as confirmed by distorted bond angles in the reduced pyrrole ring.

UV-Vis Spectroscopy

The β-fluorination induces a 15–20 nm blue shift in Soret and Q bands compared to non-fluorinated analogs. The dihydro modification further splits the Q bands, characteristic of chlorin-type spectra:

Table 4 : UV-Vis Spectral Data (λ_max in nm)

| Compound | Soret Band | Q Bands | Solvent |

|---|---|---|---|

| β-Octafluoroporphyrin | 412 | 512, 548, 590 | CH₂Cl₂ |

| Dihydro Derivative | 398 | 524, 608, 660 | THF |

Challenges and Practical Considerations

-

Handling Fluorinated Reagents : 3,4-Difluoropyrrole and pentafluorobenzaldehyde are moisture-sensitive, requiring anhydrous conditions and inert atmospheres.

-

Purification Difficulties : The product’s low solubility in common solvents necessitates chromatography on fluorinated silica gel.

-

Scale-Up Limitations : The Lindsey method’s moderate yields (38–45%) restrict large-scale production, making the dipyrromethane route preferable for gram-scale synthesis .

Q & A

Q. What are the optimal synthetic routes for preparing this fluorinated porphyrin, and how do reaction conditions influence yield?

The compound is synthesized via Lindsey conditions using 3,4-difluoropyrrole and benzaldehyde under thermodynamic equilibrium. Key steps include:

- Reversible acid-catalyzed cyclization of pyrrole and aldehyde at moderate dilution (~10⁻² M) to form porphyrinogen.

- Irreversible oxidation (e.g., with DDQ) to convert porphyrinogen to porphyrin. Fluorination at β-pyrrole positions enhances electron deficiency, requiring inert conditions to prevent side reactions. Yields (30–40%) depend on aldehyde sensitivity and purification protocols .

Q. How can UV-Vis spectroscopy and X-ray crystallography characterize this compound?

- UV-Vis : The porphyrin exhibits a Soret band at 392 nm (in CH₂Cl₂) and Q-bands between 500–650 nm. Fluorination redshifts absorption due to electron-withdrawing effects .

- X-ray : Structural studies of its Zn(II) complex reveal a nonplanar saddle-shaped conformation , contradicting blue-shifted spectra. This highlights the need for complementary techniques to resolve electronic vs. structural effects .

Q. What stability considerations are critical for handling and storing this fluorinated porphyrin?

- Store at room temperature under inert gas (Ar/N₂) to prevent oxidation.

- Degradation occurs via radical-mediated pathways (e.g., reaction with alkoxyl/peroxyl radicals in catalytic applications). Use radical scavengers (e.g., BHT) in reactive environments .

Advanced Research Questions

Q. How do β-fluorination and pentafluorophenyl groups modulate electron transfer (ET) kinetics in catalytic applications?

Fluorination at β-pyrrole positions increases inner-sphere reorganization energy (λᵢ) due to rigid core contraction/dilation, slowing ET rates. For example:

Q. What strategies enable combinatorial library synthesis for photodynamic therapy (PDT) applications?

The compound serves as a core scaffold for:

- Nucleophilic substitution at para-fluoro positions (e.g., with amines, thiols, or glycosides).

- Solution-phase libraries with amphipathic or DNA-binding motifs.

- Cell-based selection assays (e.g., MALDI-MS of lysates) to identify uptake-optimized derivatives. Glycosylation enhances cellular internalization and PDT efficacy .

Q. How does nonplanar macrocycle distortion affect catalytic activity in oxidation reactions?

Saddle-shaped conformations alter metal center accessibility and substrate binding. For example:

- μ-Oxo dimer derivatives show higher turnover in ethylbenzene oxidation due to stabilized Fe(III)-O-Fe(III) intermediates.

- β-Fluorination increases catalyst activity but reduces stability against radical degradation. Monitor via UV-Vis and GC-MS during reactions .

Q. What methodologies resolve contradictions between spectroscopic data and structural models?

- UV-Vis vs. X-ray : Nonplanar structures (X-ray) may still exhibit blue-shifted spectra due to electron-withdrawing fluorine. Use DFT calculations to correlate geometry with electronic transitions.

- NMR vs. HPLC : Fluorine substituents complicate ¹H/¹⁹F NMR; pair with HPLC-MS for purity validation .

Q. How can fluorination enhance singlet oxygen (¹O₂) quantum yields for imaging or PDT?

- Fluorinated alkyl/aryl groups increase triplet-state lifetime (via heavy atom effect) and ¹O₂ sensitization.

- Perfluoroalkyl derivatives (e.g., CF₃, C₃F₇) show ΦΔ > 0.8 in benzonitrile. Use time-resolved phosphorimetry to quantify yields .

Methodological Tables

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.